Cas no 1256358-99-2 (6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester)
6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-1-(tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- [6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-tert-butyl-dimethylsilane
- 6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester
- 6-Bromo-1-(tert-Butyl-dimethyl-silanyl)-1H-indole-3-boronic acid pinacol ester
- X0414
-
- MDL: MFCD08063119
Computed Properties
- Exact Mass: 435.14000
Experimental Properties
- PSA: 23.39000
- LogP: 5.55630
6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B680030-25mg |
6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester |
1256358-99-2 | 25mg |
$ 98.00 | 2023-04-18 | ||
| TRC | B680030-50mg |
6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester |
1256358-99-2 | 50mg |
$ 155.00 | 2023-04-18 | ||
| TRC | B680030-100mg |
6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester |
1256358-99-2 | 100mg |
$ 236.00 | 2023-04-18 | ||
| TRC | B680030-250mg |
6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester |
1256358-99-2 | 250mg |
$ 414.00 | 2023-04-18 | ||
| Chemenu | CM206706-100mg |
6-Bromo-1-(tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
1256358-99-2 | 95% | 100mg |
$196 | 2023-02-03 | |
| Chemenu | CM206706-1g |
6-Bromo-1-(tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
1256358-99-2 | 95% | 1g |
$490 | 2023-02-03 | |
| Chemenu | CM206706-5g |
6-Bromo-1-(tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
1256358-99-2 | 95% | 5g |
$1960 | 2023-02-03 | |
| Chemenu | CM206706-25g |
6-Bromo-1-(tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
1256358-99-2 | 95% | 25g |
$5880 | 2023-02-03 | |
| abcr | AB310087-250mg |
6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester; . |
1256358-99-2 | 250mg |
€438.00 | 2025-04-21 | ||
| abcr | AB310087-1g |
6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester; . |
1256358-99-2 | 1g |
€889.50 | 2025-04-21 |
6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester Suppliers
6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester
Comprehensive Overview of 6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester (CAS No. 1256358-99-2)
6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester (CAS No. 1256358-99-2) is a highly specialized boronic acid derivative widely used in pharmaceutical research and organic synthesis. This compound belongs to the indole boronic ester family, a class of molecules that has gained significant attention due to their versatility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. The presence of both bromine and tert-butyldimethylsilyl (TBS) protecting groups makes it a valuable intermediate for constructing complex heterocyclic scaffolds.
In recent years, the demand for indole-based boronic esters like 6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester has surged, driven by their role in developing kinase inhibitors and anticancer agents. Researchers frequently search for "boronic ester applications in drug discovery" or "TBS-protected indole synthesis," reflecting the compound's relevance in cutting-edge science. Its pinacol ester moiety enhances stability, making it preferable for handling and storage compared to free boronic acids.
The structural features of CAS No. 1256358-99-2 enable selective functionalization at multiple sites. For instance, the 6-bromo substituent allows further derivatization via palladium-catalyzed couplings, while the TBS group offers temporary protection for the indole nitrogen during multi-step syntheses. Such flexibility aligns with trending topics like "click chemistry in medicinal chemistry" and "fragment-based drug design," where modular building blocks are essential.
From a synthetic perspective, this compound exemplifies the growing interest in organoboron chemistry, particularly in addressing challenges like "improving reaction yields in cross-couplings." Its boronate ester functionality is less prone to protodeboronation than free boronic acids, a key advantage highlighted in recent publications. Laboratories optimizing "air-stable boron reagents" often prioritize derivatives like 6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester for their reliability.
Quality control of CAS No. 1256358-99-2 typically involves advanced analytical techniques such as HPLC, NMR, and mass spectrometry, ensuring compliance with stringent pharmaceutical standards. Suppliers emphasizing "high-purity boronic esters" or "custom indole derivatives" cater to researchers requiring batch-to-batch consistency for reproducible results. This aligns with industry demands for "QC-compatible synthetic intermediates" in API development.
Environmental and safety considerations are also integral to discussions about organoboron compounds. While 6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester is not classified as hazardous, proper handling under inert atmospheres is recommended to preserve its reactivity. Searches for "green chemistry alternatives for boron reagents" underscore the need for sustainable practices in using such materials.
In summary, 6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester (CAS No. 1256358-99-2) represents a critical tool for modern organic and medicinal chemists. Its dual functionality as a halogenated indole and protected boronate addresses multiple synthetic challenges, making it indispensable for projects ranging from "small molecule library construction" to "targeted therapy development." As research into boron-containing drugs expands, this compound will likely remain a focal point for innovation.
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